tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol . This compound is known for its unique structure, which includes an azepane ring and a hydroxycarbamimidoyl group. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl carbamate and hydroxycarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating or arylating agents can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted azepane derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its hydroxycarbamimidoyl group can mimic certain biological functionalities, making it useful in biochemical assays .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for further investigation .
Industry: In industrial settings, tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 2-(N’-hydroxycarbamimidoyl)piperidine-1-carboxylate
- tert-Butyl 2-(N’-hydroxycarbamimidoyl)morpholine-1-carboxylate
- tert-Butyl 2-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 2-(N’-hydroxycarbamimidoyl)azepane-1-carboxylate has a larger ring size, which can influence its chemical reactivity and biological activity. The azepane ring provides a unique spatial arrangement that can enhance its interactions with specific molecular targets, making it distinct from its smaller-ring counterparts .
Properties
CAS No. |
1461726-87-3 |
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Molecular Formula |
C12H23N3O3 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 2-(N'-hydroxycarbamimidoyl)azepane-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-8-6-4-5-7-9(15)10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14) |
InChI Key |
PZWYWRIGGCOSGS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=NO)N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCCC1/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=NO)N |
Origin of Product |
United States |
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